

# Daspei for In Vivo Imaging of Mitochondria: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Daspei** (2-(4-(dimethylamino)styl)-N-ethylpyridinium iodide) is a cell-permeant, cationic styryl dye used for fluorescently labeling mitochondria in living cells and tissues.[1][2][3] Its accumulation within mitochondria is dependent on the negative mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[4][5] **Daspei** exhibits a large Stokes shift and fluoresces with a robust chromogenic property, making it suitable for various fluorescence microscopy and imaging applications.[1][6] This document provides detailed application notes and protocols for the use of **Daspei** in mitochondrial imaging.

### **Mechanism of Action**

**Daspei** is a lipophilic cation that passively crosses the plasma membrane of living cells. Due to its positive charge, it accumulates in organelles with a negative membrane potential, most notably the mitochondria. The mitochondrial membrane potential, generated by the electron transport chain, is significantly more negative than the cytoplasm, driving the electrophoretic uptake and concentration of **Daspei** within the mitochondrial matrix. This accumulation leads to a strong fluorescent signal specifically from the mitochondria.[5][7]

## **Applications**



- Visualization of mitochondrial morphology and distribution: Daspei allows for the clear visualization of mitochondrial networks in living cells.[1][2]
- Assessment of mitochondrial membrane potential: Changes in **Daspei** fluorescence intensity
  can indicate alterations in mitochondrial membrane potential, a key indicator of mitochondrial
  function and cell health.[8][9][10]
- In vivo imaging: **Daspei** has been successfully used for in vivo imaging of mitochondria in organisms such as zebrafish, enabling the study of mitochondrial dynamics in a whole-organism context.[3][11]
- High-throughput screening: A no-wash assay using Daspei has been developed for high-throughput screening of compounds that may affect mitochondrial membrane potential.[8]
   [10]

**Data Presentation** 

**Spectral Properties** 

Property	Wavelength (nm)	Reference
Excitation (in Methanol)	~461	[9]
Emission (in Methanol)	~589	[9]
Excitation (general)	~550	[1][6]
Emission (general)	~573	[1][6]

**Recommended Staining Conditions** 

Parameter	Recommendation	Reference
Stock Solution	10 mM in DMSO	[1]
Storage	Aliquot and store at -20°C or -80°C, protected from light.	[1]
Working Concentration	5-10 μM in serum-free medium or PBS	[1]
Incubation Time	30-60 minutes	[1]



# Experimental Protocols Protocol 1: Staining of Adherent Cells

This protocol is suitable for staining mitochondria in adherent cells cultured on coverslips or in multi-well plates.

#### Materials:

- Daspei stock solution (10 mM in DMSO)
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- Adherent cells cultured on sterile coverslips or appropriate imaging plates
- Fluorescence microscope

#### Procedure:

- Prepare a fresh Daspei working solution by diluting the 10 mM stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-10 μM.[1]
- Remove the culture medium from the cells.
- Add a sufficient volume of the **Daspei** working solution to completely cover the cells. For cells on coverslips, 100 μL is typically sufficient.[1]
- Incubate the cells for 30-60 minutes at 37°C, protected from light.[1]
- · Remove the staining solution.
- Wash the cells 2-3 times with fresh, pre-warmed culture medium for 5 minutes each wash to remove excess dye.[1]
- The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for **Daspei** (see Spectral Properties table).

## **Protocol 2: Staining of Suspension Cells**



This protocol is designed for staining mitochondria in non-adherent cells.

#### Materials:

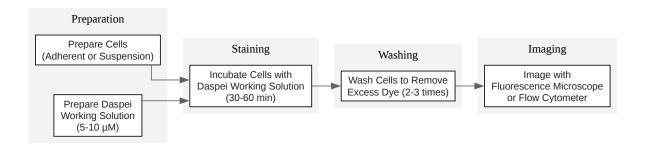
- Daspei stock solution (10 mM in DMSO)
- Serum-free cell culture medium or PBS
- Suspension cells
- Centrifuge
- Fluorescence microscope or flow cytometer

#### Procedure:

- Harvest the suspension cells by centrifugation at 400 g for 3-4 minutes.
- Wash the cells twice with PBS, centrifuging for 5 minutes for each wash.[1]
- Resuspend the cells to a density of approximately 1x10<sup>6</sup> cells/mL in serum-free medium or PBS.[1]
- Prepare a fresh **Daspei** working solution by diluting the 10 mM stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-10 μM.[1]
- Add 1 mL of the Daspei working solution to the cell suspension.[1]
- Incubate the cells for 30-60 minutes at room temperature, protected from light.[1]
- Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[1]
- Wash the cells twice with PBS for 5 minutes each wash.[1]
- Resuspend the final cell pellet in 1 mL of serum-free medium or PBS.[1]
- The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

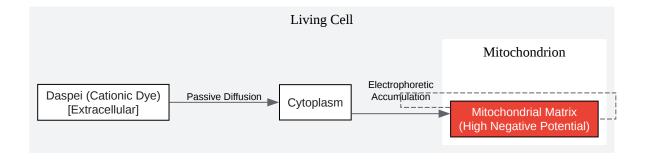


## **Mandatory Visualizations**



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Caption: Experimental workflow for staining mitochondria with **Daspei**.



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Caption: Mechanism of **Daspei** accumulation in mitochondria.

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- To cite this document: BenchChem. [Daspei for In Vivo Imaging of Mitochondria: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149288#daspei-for-in-vivo-imaging-of-mitochondria]

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